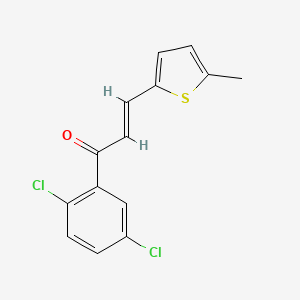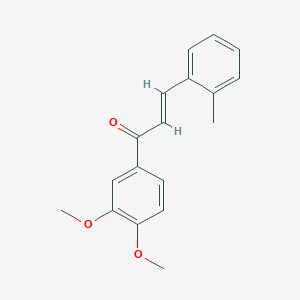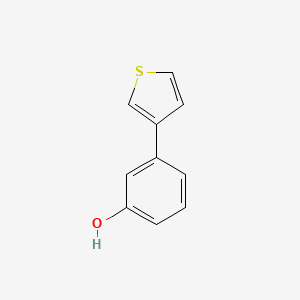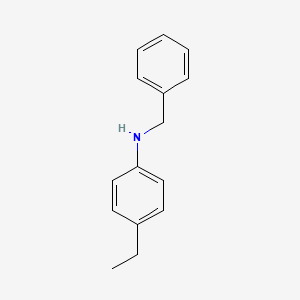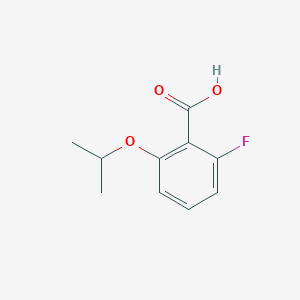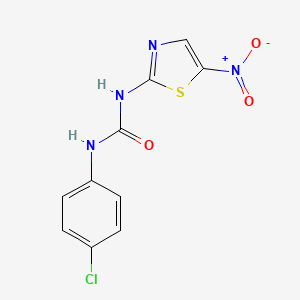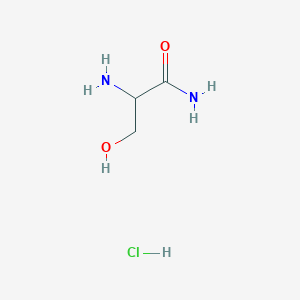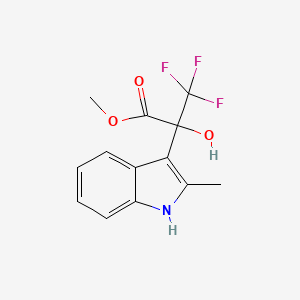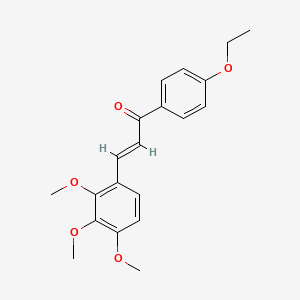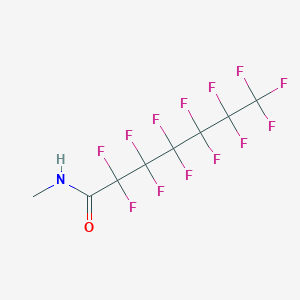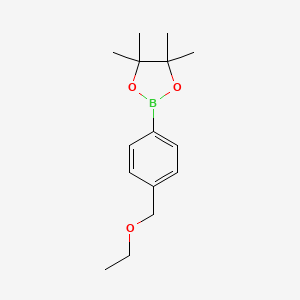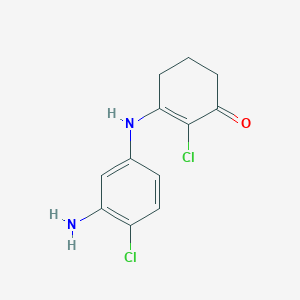
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one, also known as 3-ACHC, is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine that has both a phenyl and an amine group, and is a colorless solid at room temperature. 3-ACHC is synthesized by a process known as the Mitsunobu reaction, and is used in a wide variety of applications, including biochemical and physiological research, laboratory experiments, and drug development.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one involves the reaction of 3-amino-4-chloroaniline with 2-chlorocyclohexanone in the presence of a suitable catalyst.
Starting Materials
3-amino-4-chloroaniline, 2-chlorocyclohexanone, Catalyst
Reaction
Step 1: Dissolve 3-amino-4-chloroaniline in a suitable solvent such as ethanol or methanol., Step 2: Add 2-chlorocyclohexanone to the solution and stir the mixture at room temperature for several hours., Step 3: Add a suitable catalyst such as palladium on carbon or Raney nickel to the reaction mixture and heat the mixture under reflux for several hours., Step 4: Cool the reaction mixture and filter off the catalyst., Step 5: Purify the crude product by recrystallization or column chromatography to obtain 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one as a white solid.
科学研究应用
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is used in a variety of scientific research applications, including biochemical and physiological research, laboratory experiments, and drug development. In biochemical and physiological research, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is used to investigate the effects of certain drugs on the body. For example, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. In laboratory experiments, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is used as a reagent in order to synthesize other compounds. Additionally, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is used in drug development, as it has been shown to have anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is not fully understood. However, it is believed that 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one binds to certain proteins in the body, which then triggers a physiological response. This response can vary depending on the type of protein that 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one binds to. For example, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. By binding to COX-2, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one can reduce inflammation in the body. Additionally, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been shown to bind to certain proteins involved in cancer, and has been shown to inhibit the growth of certain cancer cells.
生化和生理效应
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been shown to have a variety of biochemical and physiological effects. As previously mentioned, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been shown to reduce inflammation by binding to COX-2. Additionally, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells. Other biochemical and physiological effects of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one include the inhibition of certain enzymes involved in the metabolism of drugs, and the inhibition of certain proteins involved in the formation of blood clots.
实验室实验的优点和局限性
There are a number of advantages and limitations to using 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one in laboratory experiments. One advantage is that 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is relatively inexpensive and easy to obtain. Additionally, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is a relatively stable compound, which makes it easier to store and use in experiments. One limitation of using 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one in experiments is that it can be difficult to accurately measure its concentration in solutions, as it is a colorless solid at room temperature. Additionally, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one can be difficult to dissolve in certain solvents, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for research involving 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one. One potential direction is to further investigate the biochemical and physiological effects of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one. Additionally, further research could be done to investigate the potential of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one as an anti-inflammatory and anti-cancer drug. Additionally, further research could be done to investigate the potential of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one as a drug delivery system. Finally, further research could be done to investigate the potential of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one as a drug for the treatment of various diseases.
属性
IUPAC Name |
3-(3-amino-4-chloroanilino)-2-chlorocyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c13-8-5-4-7(6-9(8)15)16-10-2-1-3-11(17)12(10)14/h4-6,16H,1-3,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLIGGHKRSQJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Cl)NC2=CC(=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-EN-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

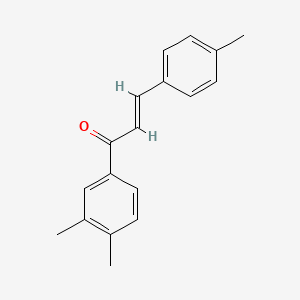
![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)
